molecular formula C20H13ClN4O2 B10939275 2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10939275
M. Wt: 376.8 g/mol
InChI Key: OBIJYYWCRPOVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline system, along with a chlorophenoxy and furyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Furyl Intermediate: : The synthesis begins with the preparation of the 5-[(3-chlorophenoxy)methyl]-2-furyl intermediate. This can be achieved by reacting 3-chlorophenol with furfural in the presence of a base, such as potassium carbonate, under reflux conditions.

  • Cyclization to Form the Triazoloquinazoline Core: : The furyl intermediate is then subjected to cyclization with a suitable hydrazine derivative to form the triazoloquinazoline core. This step often requires the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the ring closure.

  • Final Functionalization: : The final step involves the introduction of the triazole ring. This can be accomplished by reacting the intermediate with an appropriate azide compound under thermal or microwave conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

  • Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: Substituted triazoloquinazoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

2-{5-[(3-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H13ClN4O2

Molecular Weight

376.8 g/mol

IUPAC Name

2-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H13ClN4O2/c21-13-4-3-5-14(10-13)26-11-15-8-9-18(27-15)19-23-20-16-6-1-2-7-17(16)22-12-25(20)24-19/h1-10,12H,11H2

InChI Key

OBIJYYWCRPOVLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.